molecular formula C7H5BrFNO B13514022 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one

Cat. No.: B13514022
M. Wt: 218.02 g/mol
InChI Key: JTODHWHVVNHORP-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is a valuable halogenated building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C7H5BrFNO and a molecular weight of 218.03 g/mol, features a 5-bromopyridinyl scaffold and a reactive 2-fluoroacetyl ketone group . The bromine atom at the pyridine ring's 5-position serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. Simultaneously, the electron-withdrawing 2-fluoroacetyl group is a key handle for nucleophilic substitution or reduction reactions, allowing researchers to diversify the molecular structure efficiently. Its primary research application is as a versatile precursor in developing potential pharmaceutical candidates, including investigations into sodium channel modulators for pain research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-2-fluoroethanone

InChI

InChI=1S/C7H5BrFNO/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4H,3H2

InChI Key

JTODHWHVVNHORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C(=O)CF

Origin of Product

United States

Preparation Methods

Synthesis of 5-Bromo-2-Hydroxypyridine Intermediate

A key precursor to the target compound is 5-bromo-2-hydroxypyridine, which can be synthesized through the following steps:

  • Formation of 2-hydroxypyridine : Starting from 2-hydroxypyridine salts dissolved in deionized water, the pH is adjusted to 6 using saturated sodium bicarbonate solution under cooling (<0°C). The mixture is stirred and then warmed to room temperature, followed by filtration, drying, and purification by alumina column chromatography and recrystallization to yield 2-hydroxypyridine as a white solid.

  • Bromination at the 5-position : The 2-hydroxypyridine is then brominated at low temperature (<5°C) by slow addition of bromine. After stirring and recrystallization from methanol, 2-hydroxy-5-bromopyridine is obtained with high purity.

Step Reagents/Conditions Outcome/Yield
1 2-hydroxypyridine salt, NaHCO3, 0°C 2-hydroxypyridine, 52 g white solid
2 Bromine addition, <5°C, methanol recrystallization 2-hydroxy-5-bromopyridine, high purity

Conversion to 5-Bromo-2-Fluoropyridine Derivatives

The next step involves converting the hydroxyl group into a fluorinated ethanone moiety:

  • Chlorination and activation : 2-hydroxy-5-bromopyridine is reacted with phosphoryl chloride (POCl3) and triethylamine under reflux for 8 hours. This step converts the hydroxyl group into a more reactive intermediate, likely a chloro-substituted derivative or activated pyridine intermediate.

  • Fluorination and acylation : After cooling, the intermediate is treated with a fluorinating agent (fluorine source with 50% mass fraction) at low temperature (-8°C) in the presence of dichloromethane and aqueous sodium hydroxide to adjust pH to neutral. The reaction mixture is filtered, washed, dried, and purified by silica gel chromatography to isolate 1-(5-bromopyridin-2-yl)-2-fluoroethan-1-one with yields around 90%.

Step Reagents/Conditions Outcome/Yield
1 POCl3, triethylamine, reflux, 8 h Activated intermediate, POCl3 recovered
2 Fluorine (50%), DCM, -8°C, NaOH aqueous solution 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one, ~91% yield

Summary Table of Preparation Methods

Stage Key Reagents/Conditions Product Yield/Notes
2-Hydroxypyridine synthesis 2-hydroxypyridine salt, NaHCO3, 0°C to RT 2-Hydroxypyridine 52 g white solid, purified
Bromination Bromine, <5°C, methanol recrystallization 2-Hydroxy-5-bromopyridine High purity
Activation POCl3, triethylamine, reflux 8 h Activated pyridine intermediate POCl3 recovered
Fluorination and acylation Fluorine (50%), DCM, -8°C, NaOH aqueous solution 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one ~91% yield, white solid
Alternative (Continuous Flow) Li-/Mg-organometallics, esters, amides Functionalized pyridines Improved selectivity and efficiency (literature precedent)

Research Findings and Notes

  • The critical aspect of this synthesis is the controlled bromination and subsequent selective fluorination/acylation to introduce the fluoroethanone group without affecting the bromopyridine core.

  • The use of POCl3 and triethylamine facilitates the conversion of the hydroxyl group into a suitable leaving group or intermediate for fluorination.

  • High yields (>90%) and purity are achievable with careful temperature control and purification steps.

  • Continuous flow methods and organometallic intermediates present modern alternatives that could enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Fluorinated Derivatives
  • 2-(5-Bromopyridin-2-yl)-2,2-difluoroethane (C₈H₆BrF₂N):
    This compound replaces the ketone group with a difluoroethane chain, reducing polarity and altering reactivity. The absence of a carbonyl group limits its utility in nucleophilic acyl substitutions but enhances stability under basic conditions .
  • The chloro group may enhance lipophilicity compared to the parent compound .
Heterocyclic and Aromatic Derivatives
  • (E)-3-(5-Bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3): Features a conjugated enone system and methoxy-substituted aryl group. This structural motif confers potent anticancer activity (IC₅₀ = 3.2–3.8 μM against HeLa and MCF-7 cells), highlighting the importance of π-π interactions in biological targeting .
  • Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate :
    Integrates a pyrazole ring and ester group (C₁₃H₁₂BrN₃O₂, MW: 322.16 g/mol). The ester functionality increases reactivity in hydrolysis and nucleophilic substitution reactions, making it suitable for prodrug design .
Nitrogen-Containing Derivatives
  • 1-(5-Bromopyridin-2-yl)urea (C₆H₆BrN₃O, MW: 216.04 g/mol): Substitutes the ketone with a urea group, enhancing hydrogen-bonding capacity and polarity.
  • Synthesized via EDC/HOBt-mediated coupling, this derivative demonstrates the adaptability of the bromopyridinyl scaffold in amide bond formation .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound C₇H₅BrFNO 218.03 High electronegativity (F), reactive ketone
2-(5-Bromopyridin-2-yl)-2,2-difluoroethane C₈H₆BrF₂N 230.04 Non-polar, stable under basic conditions
Methyl Pyrazole Carboxylate C₁₃H₁₂BrN₃O₂ 322.16 Ester group (hydrolysis-prone)
Urea Derivative C₆H₆BrN₃O 216.04 Polar, hydrogen-bond donor

Biological Activity

The compound 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of its efficacy, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is characterized by its unique structure, which includes a bromine atom attached to a pyridine ring and a fluoroethanone moiety. This configuration contributes to its biological activity by influencing how it interacts with biological targets.

Table 1: Basic Properties of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one

PropertyValue
Molecular FormulaC7_7H6_6BrFNO
Molecular Weight220.03 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Properties

Research indicates that 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with renal cell carcinoma (RCC). For instance, a study involving xenograft models showed that treatment with this compound resulted in reduced tumor size and decreased expression of hypoxia-inducible factors (HIFs), which are critical in tumor growth and survival .

Case Study: Renal Cell Carcinoma

A notable case study involved the administration of varying doses of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one in mice bearing RCC xenografts. The results indicated a dose-dependent reduction in tumor size, with significant effects observed at higher doses (100 mg/kg) compared to control groups. The treatment also led to downregulation of genes associated with tumor progression, such as VEGFA and CCND1 .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

The biological activity of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Signal Transduction Pathways : It has been suggested that the compound modulates signaling pathways related to cell growth and apoptosis, potentially through the inhibition of kinases or other regulatory proteins .
MechanismDescription
Enzyme InhibitionInhibits specific enzymes affecting metabolism
Signal ModulationAlters pathways influencing cell growth
Gene ExpressionDownregulates genes related to tumor growth

Pharmacokinetics

Understanding the pharmacokinetics of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is crucial for evaluating its therapeutic potential. Studies suggest that the compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may exert cytotoxic effects on target cells . The compound's distribution within tissues also plays a significant role in its overall efficacy.

Dosage Effects in Animal Models

Animal model studies have shown that dosage significantly influences both efficacy and toxicity. Low doses may exhibit minimal effects, while higher doses can lead to adverse outcomes such as hepatotoxicity or nephrotoxicity. Careful dosage optimization is essential for maximizing therapeutic benefits while minimizing risks .

Q & A

Q. How do steric and electronic effects of the 5-bromo and 2-fluoro groups impact catalytic asymmetric synthesis?

  • Answer: Bromine's steric bulk may hinder access to chiral catalysts (e.g., BINOL-derived ligands), reducing enantiomeric excess. Fluorine's electronegativity polarizes the ethanone carbonyl, enhancing substrate-catalyst interactions. Chiral HPLC or circular dichroism (CD) monitors enantioselectivity .

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